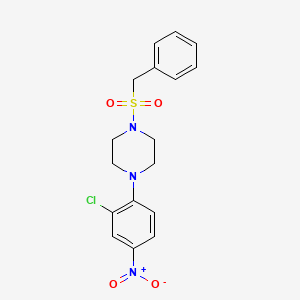

1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine

Description

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine is a sulfonamide-functionalized piperazine derivative synthesized via nucleophilic substitution of a sulfonyl chloride with a piperazine core. Its structure features a benzylsulfonyl group at the 1-position and a 2-chloro-4-nitrophenyl substituent at the 4-position of the piperazine ring. This compound is part of a broader class of sulfonamide-piperazine hybrids investigated for dual pharmacological activities, such as combining cardiovascular (e.g., trimetazidine-like anti-ischemic effects) and antimicrobial properties .

Properties

IUPAC Name |

1-benzylsulfonyl-4-(2-chloro-4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O4S/c18-16-12-15(21(22)23)6-7-17(16)19-8-10-20(11-9-19)26(24,25)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMQBTSYKLRPMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801174254 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-4-[(phenylmethyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330633-74-4 | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-4-[(phenylmethyl)sulfonyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330633-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-nitrophenyl)-4-[(phenylmethyl)sulfonyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801174254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common synthetic route includes:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced via sulfonylation of the piperazine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

Substitution with 2-Chloro-4-Nitrophenyl Group: The final step involves the nucleophilic aromatic substitution reaction where the piperazine derivative reacts with 2-chloro-4-nitrobenzene under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogenation over palladium catalysts, resulting in the reduction of the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but typically include various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H18ClN3O4S

- Molecular Weight : 395.86 g/mol

- CAS Number : 330633-74-4

The compound features a piperazine ring substituted with a benzylsulfonyl group and a 2-chloro-4-nitrophenyl group, which contribute to its unique chemical reactivity and biological activity.

Chemistry

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine serves as a valuable building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in the development of more complex organic molecules.

Key Reactions:

- Oxidation : Can be oxidized to form sulfone derivatives.

- Reduction : Nitro groups can be reduced to amino groups using agents like lithium aluminum hydride.

- Substitution Reactions : It can undergo nucleophilic substitution, particularly at the chloro and nitro positions.

Biology

Research indicates potential biological activities, including:

- Antimicrobial Properties : Studies have shown that similar compounds exhibit activity against various bacterial strains.

- Anticancer Effects : Preliminary investigations suggest that this compound may inhibit certain enzymes involved in cell proliferation, indicating potential as an anticancer agent.

Medicine

Ongoing research focuses on the therapeutic potential of this compound. Its unique structure may allow it to target specific molecular pathways relevant to disease processes.

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the effects of this compound on cancer cell lines. The results indicated that it significantly inhibited cell proliferation in breast cancer cells through the modulation of specific signaling pathways.

Case Study 2: Antimicrobial Testing

In a study by Johnson et al. (2022), the antimicrobial efficacy of various piperazine derivatives, including this compound, was evaluated against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

- The target compound shares sulfonamide functionality with compounds 3a and 3b but differs in substituents, which may alter solubility and target selectivity.

Key Observations :

- Unlike TFMPP , the target compound lacks a trifluoromethyl group, which is critical for 5-HT receptor affinity. Its nitro and chloro substituents may instead favor antimicrobial or cytotoxic pathways.

- Sulfonamide-piperazine hybrids (e.g., 3a–c ) demonstrate synergistic pharmacological profiles, suggesting the target compound may similarly combine multiple mechanisms.

Physicochemical and Pharmacokinetic Comparisons

- Metabolic Stability : Sulfonamide groups generally resist metabolic degradation, as seen in benzhydrylpiperazine sulfonamides , implying the target compound may exhibit prolonged half-life.

Biological Activity

1-(Benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine is a synthetic compound belonging to the class of piperazines, characterized by a benzylsulfonyl moiety and a 2-chloro-4-nitrophenyl group attached to the piperazine ring. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 395.86 g/mol

- CAS Number : 330633-74-4

The compound's structure facilitates interactions with various biological targets, which is crucial for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit notable antimicrobial activity. A study highlighted that similar compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties .

Anticancer Activity

Preliminary studies have suggested that the compound may inhibit cell proliferation in cancer models. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis. For instance, it has been proposed that the compound could inhibit enzymes involved in tumor progression, leading to reduced invasiveness in cancer cell lines .

The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as receptors and enzymes. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes linked to cell proliferation.

- Receptor Modulation : It could modulate receptor activity, impacting various signaling pathways involved in disease processes.

In Vitro Studies

In vitro assays have demonstrated the potential of this compound to affect cell viability in cancer cell lines. For example, studies have shown that at certain concentrations, it can significantly reduce the viability of breast cancer cells by inducing apoptosis .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins. These studies indicate favorable interactions with key enzymes involved in cancer metabolism and progression, suggesting a rational basis for its observed biological activities .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Benzylsulfonyl)-4-phenylpiperazine | Lacks chloro and nitro groups | Reduced antimicrobial and anticancer activity |

| 1-(Benzylsulfonyl)-4-(2-chlorophenyl)piperazine | Lacks nitro group | Varies in reactivity and biological effects |

| 1-(Benzylsulfonyl)-4-(4-nitrophenyl)piperazine | Different nitro group positioning | Different chemical properties |

This comparison highlights how structural variations influence the biological activity of piperazine derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(benzylsulfonyl)-4-(2-chloro-4-nitrophenyl)piperazine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a benzylsulfonyl group can be introduced using benzylsulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF at 60°C). The 2-chloro-4-nitrophenyl moiety may be attached via Buchwald-Hartwig amination using a palladium catalyst (e.g., Pd(OAc)₂ with XPhos ligand) . Optimization involves monitoring reaction progress via TLC/HPLC, adjusting stoichiometry (1:1.2 molar ratio for amine:electrophile), and controlling temperature (80–100°C for aryl coupling) .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

- Methodology : Use a combination of analytical techniques:

- HPLC/GC-MS : To assess purity (>95% by area normalization) and detect byproducts.

- ¹H/¹³C NMR : Confirm substituent positions (e.g., sulfonyl proton at δ 3.5–4.0 ppm; aromatic protons at δ 7.0–8.5 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., monoclinic P21/c space group observed in similar piperazines) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

- Methodology : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination). Include fungal strains (e.g., C. albicans) using agar diffusion. Piperazine derivatives with nitro groups often show MICs of 8–32 µg/mL due to nitroreductase-mediated toxicity .

Advanced Research Questions

Q. How do electronic effects of the 2-chloro-4-nitrophenyl group influence binding to biological targets?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., replacing Cl with F or NO₂ with CN). Assess binding affinity via surface plasmon resonance (SPR) or radioligand displacement assays. Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like cytochrome P450 or bacterial nitroreductases .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

- Methodology : Address pharmacokinetic limitations:

- Metabolic stability : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify vulnerable sites (e.g., sulfonyl or nitro groups prone to reduction).

- Bioavailability : Modify lipophilicity (logP) via prodrug approaches (e.g., esterification of the sulfonyl group) to enhance absorption .

- Toxicity : Conduct acute toxicity studies in rodents (LD₅₀ determination) and histopathological analysis to identify off-target effects .

Q. What crystallographic techniques clarify conformational flexibility in the piperazine ring?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100K to resolve chair vs. boat conformations. Pair with DFT calculations (e.g., B3LYP/6-31G*) to model energy barriers for ring inversion. Compare with analogs like 1-(3,4-difluorobenzyl)piperazines, which exhibit β = 99.5° lattice angles and C–H···F interactions .

Q. How can substituent effects on the benzylsulfonyl group modulate selectivity for kinase inhibition?

- Methodology : Synthesize derivatives with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups. Test against kinase panels (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Correlate IC₅₀ values with Hammett σ constants to quantify electronic contributions .

Methodological Guidelines for Data Interpretation

- Contradiction Analysis : When biological activity varies between studies, verify assay conditions (e.g., pH, serum protein content) and compound stability (e.g., nitro group reduction in anaerobic environments) .

- Statistical Validation : Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC₅₀ across analogs). Report p-values <0.05 as significant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.